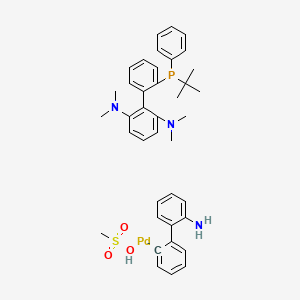
(t-Bu)PhCPhos Pd G3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (t-Bu)PhCPhos Pd G3 involves the coordination of tert-butylphenylphosphine ligands to a palladium center. The process typically includes the following steps:
Ligand Synthesis: tert-Butylphenylphosphine is synthesized through the reaction of tert-butyl chloride with phenylphosphine.
Complex Formation: The ligand is then coordinated to palladium(II) chloride in the presence of a base, such as sodium methanesulfonate, to form the this compound complex
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions .
化学反应分析
Types of Reactions
(t-Bu)PhCPhos Pd G3 is primarily used in various cross-coupling reactions, including:
Buchwald-Hartwig Cross Coupling: Formation of C-N bonds.
Heck Reaction: Formation of C-C bonds.
Hiyama Coupling: Formation of C-C bonds.
Negishi Coupling: Formation of C-C bonds.
Sonogashira Coupling: Formation of C-C bonds.
Stille Coupling: Formation of C-C bonds.
Suzuki-Miyaura Coupling: Formation of C-C bonds
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, alkyl halides, and various bases such as potassium carbonate and sodium methanesulfonate. The reactions are typically carried out in organic solvents like toluene or dimethylformamide (DMF) under inert atmosphere conditions .
Major Products
The major products formed from these reactions are arylated amines, alkenes, and other substituted aromatic compounds .
科学研究应用
(t-Bu)PhCPhos Pd G3 has a wide range of applications in scientific research:
Chemistry: Used extensively in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals
Biology: Facilitates the modification of biomolecules for studying biological processes
Medicine: Plays a crucial role in the development of new drugs through the synthesis of bioactive compounds
Industry: Employed in the production of fine chemicals and materials with specific properties
作用机制
The mechanism of action of (t-Bu)PhCPhos Pd G3 involves the formation of an active palladium(0) species through reductive elimination. This active species then participates in the catalytic cycle of cross-coupling reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved include the coordination of the palladium center to the substrates, followed by oxidative addition, transmetalation, and reductive elimination steps .
相似化合物的比较
Similar Compounds
tBuXPhos Pd G3: Another third-generation Buchwald precatalyst with similar applications but different ligand structure.
BrettPhos Pd G3: Known for its efficiency in arylation reactions.
CPhos Pd G3: Used in similar cross-coupling reactions but with a different ligand environment.
Uniqueness
(t-Bu)PhCPhos Pd G3 stands out due to its exceptional stability, solubility in common organic solvents, and high reactivity in the arylation of sterically hindered primary amines. Its ability to accommodate bulky ligands and its long life in solution make it a preferred choice for many synthetic applications .
属性
分子式 |
C39H47N3O3PPdS- |
|---|---|
分子量 |
775.3 g/mol |
IUPAC 名称 |
2-[2-[tert-butyl(phenyl)phosphanyl]phenyl]-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C26H33N2P.C12H10N.CH4O3S.Pd/c1-26(2,3)29(20-14-9-8-10-15-20)24-19-12-11-16-21(24)25-22(27(4)5)17-13-18-23(25)28(6)7;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h8-19H,1-7H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
InChI 键 |
OZIFSKXMWZAJSP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2C3=C(C=CC=C3N(C)C)N(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1S,3R,5S)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride](/img/structure/B13900938.png)
![Methyl 3-bromo-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13900939.png)
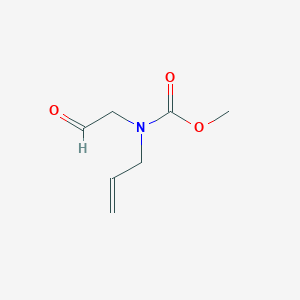
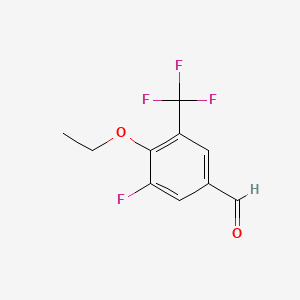
![5-(chloromethyl)-4-[(4-methylthiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13900948.png)

![Tert-butyl 4-(4-methoxyphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13900969.png)
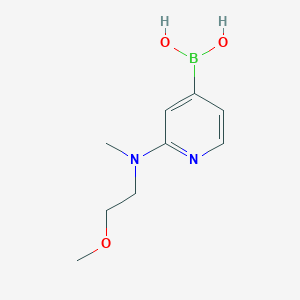

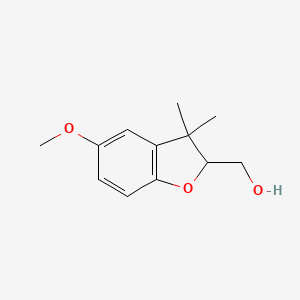
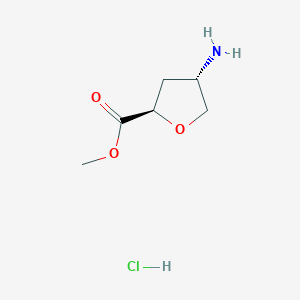

![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13900992.png)
